(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound “(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic hybrid molecule featuring two distinct pharmacophores: a benzo[d]oxazole-pyrrolidine moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. The methanone linker facilitates structural rigidity, which may optimize target binding.
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-20-12-15-9-11-25(14-16(15)13-21(20)29-2)22(27)18-7-5-10-26(18)23-24-17-6-3-4-8-19(17)30-23/h3-4,6,8,12-13,18H,5,7,9-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMDUHMEWVPRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, identified by its CAS number 2308011-18-7, is a synthetic organic molecule that exhibits potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.5 g/mol. The structure incorporates a benzo[d]oxazole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O2 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 2308011-18-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways involved in inflammation and cancer progression. The benzo[d]oxazole and pyrrolidine components may enhance its binding affinity to target proteins or enzymes, influencing their activity.
Potential Targets:
- Histone Deacetylases (HDACs) : Similar compounds have been studied as HDAC inhibitors, which play a crucial role in gene expression regulation and cancer therapy.
- GABA Receptors : Some derivatives have shown interactions with GABA receptors, suggesting potential applications in neuropharmacology.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects by mitigating oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: HDAC Inhibition
A study on benzamide derivatives revealed that certain structural modifications led to enhanced HDAC inhibition and subsequent neuroprotection in neuronal cultures subjected to oxidative stress . This suggests that similar modifications in our compound could yield beneficial effects.
Study 2: Anticancer Activity
Research on related isoquinoline derivatives indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . This aligns with the expected activity of our compound based on its structural characteristics.
Study 3: Neuropharmacological Effects
Compounds with similar structural motifs have been shown to interact with GABA receptors, leading to anxiolytic effects in animal models . This provides a basis for further exploration of our compound's potential in treating anxiety disorders.
Chemical Reactions Analysis
Key Reaction Steps
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Formation of the benzo[d]oxazol-2-yl moiety :
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Construction of the isoquinolin-2(1H)-yl core :
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Coupling via methanone bridge :
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The methanone linkage may form through nucleophilic acyl substitution or Friedel-Crafts acylation. For instance, pyrrolidin-2-yl moieties could react with acyl chlorides or activated carbonyls .
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Thermolysis of dithiazole precursors to yield methanones has been documented, suggesting similar pathways for ketone formation .
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Nucleophilic Ring Opening and Cyclization
The benzo[d]oxazol-2-yl group may form via the opening of benzoxazole rings, followed by intramolecular cyclization. For example:
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Nucleophilic attack : Amine groups in intermediates (e.g., o-aminophenols) react with carbonyl precursors, leading to ring closure to form the benzoxazole structure .
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Thermolysis : Heating dithiazole derivatives in solvents like ethanol can yield methanones through hydrolysis and ring-opening reactions .
Acyl Transfer Reactions
The methanone bridge likely arises from acyl transfer between reactive carbonyls and amine or hydride groups:
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Example : Pyrrolidin-2-yl derivatives may react with acyl chlorides or activated ketones in the presence of bases (e.g., triethylamine) to form amide bonds or ketones .
Key Reagents and Conditions
Structural Influences on Reactivity
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Functional Groups :
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Substituent Effects :
Comparative Reaction Data
Research Findings and Implications
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Pharmacophore Modeling : Studies on σ-receptor ligands highlight the importance of hydrophobic and hydrogen-bond-acceptor features, which may guide optimization of this compound’s bioactivity .
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SAR Insights : Substitution patterns (e.g., methoxy groups) significantly impact biological activity, as seen in COX-II inhibitors with similar methoxy-substituted cores .
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Structural Characterization : Techniques like NMR and X-ray crystallography are critical for confirming reaction outcomes and structural integrity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Bioactivity and Pharmacological Profiles
The benzo[d]oxazole-pyrrolidine segment is prevalent in kinase inhibitors and antimicrobial agents. The 6,7-dimethoxyisoquinoline moiety, seen in natural alkaloids like papaverine, is linked to vasodilation and PDE inhibition. However, the hybrid structure of the target compound may confer unique selectivity. In contrast, 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone lacks the benzoxazole-pyrrolidine unit, limiting its bioactivity to basic isoquinoline-related effects .
Pharmacokinetic Properties
However, the pyrrolidine-benzooxazole segment may introduce metabolic liabilities, such as CYP3A4-mediated oxidation. In contrast, acetylated isoquinolines exhibit shorter half-lives due to esterase hydrolysis .
Research Findings and Gaps
- Anticancer Potential: Benzoxazole derivatives induce apoptosis in oral squamous cell carcinoma (OSCC) via ferroptosis pathways, with selective toxicity toward cancer cells over normal tissues . The target compound’s hybrid structure may amplify this effect, though in vitro data are lacking.
- Antimicrobial Activity: Plant-derived isoquinoline alkaloids show insecticidal effects, but synthetic variants like the target compound may offer enhanced stability and potency .
- 3D Culture Models : Advanced platforms using PEGDA hydrogels could test the compound’s efficacy in tumor microenvironment simulations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for constructing the benzo[d]oxazole and 3,4-dihydroisoquinoline moieties in this compound?
- Methodological Answer : The synthesis of benzo[d]oxazole derivatives typically involves refluxing precursors like aminophenols with carboxylic acid derivatives in ethanol or DMF, followed by purification via column chromatography (e.g., DCM/MeOH gradients) . For the 3,4-dihydroisoquinoline fragment, alkylation or reductive amination of tetrahydroisoquinoline precursors using agents like 1,3-dibromopropane is common, with yields dependent on reaction time and solvent polarity . Key steps include recrystallization (e.g., DMF-EtOH mixtures) to enhance purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7 of the dihydroisoquinoline) and X-ray crystallography (as in CCDC 1850211/1850212 for analogous compounds) to resolve stereochemistry . High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile-water gradients) to quantify impurities. Stability studies under varying pH/temperature conditions should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can computational models predict the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like serotonin or adrenergic transporters, using crystal structures from the PDB. Pair this with QSAR models to optimize substituents for blood-brain barrier permeability (logP < 5) . MD simulations (GROMACS/AMBER) can assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental designs are suitable for evaluating in vivo efficacy and toxicity?
- Methodological Answer : Adopt a randomized block design with split plots (e.g., dose-response variables as subplots) . For neuropharmacology, use rodent models (e.g., forced swim test for antidepressant activity) with four replicates per group. Toxicity studies should include histopathology and serum biomarkers (ALT, AST) .
Q. How do environmental factors influence the compound’s degradation and ecological impact?
- Methodological Answer : Conduct long-term environmental fate studies (≥6 months) under OECD guidelines. Use LC-MS/MS to track abiotic degradation (hydrolysis/photolysis) and microcosm assays to assess biotic breakdown in soil/water systems. Measure bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .
Contradictions and Resolutions
- Synthesis Yields : reports 76% yields for analogous heterocycles via ethanol reflux, while notes lower yields (28–48%) for dihydroisoquinoline derivatives due to steric hindrance. Resolution: Optimize reaction time and catalyst loading (e.g., 10 mol% Pd/C) .
- Environmental Stability : emphasizes abiotic degradation, but microcosm studies may show prolonged persistence. Resolution: Use isotope-labeled analogs to trace degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
